molecular formula C10H17ClN2 B13148504 4-(1-Aminoethyl)-N,N-dimethylaniline hcl

4-(1-Aminoethyl)-N,N-dimethylaniline hcl

Cat. No.: B13148504
M. Wt: 200.71 g/mol
InChI Key: IKDUAXOKHFOREM-UHFFFAOYSA-N
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Description

(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride is a chiral amine compound that has garnered attention in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of an aminoethyl group attached to a dimethylaniline moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the catalytic asymmetric hydrogenation of 4-(1-iminoethyl)-N,N-dimethylaniline using a chiral catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the formation of the desired chiral amine .

Industrial Production Methods

In an industrial setting, the production of (S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and enantiomeric purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride stands out due to its unique structural features, such as the presence of both an aminoethyl group and a dimethylaniline moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(1-aminoethyl)-N,N-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;/h4-8H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDUAXOKHFOREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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